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Iron(1+), methylene-

Cat. No.: B14368194
CAS No.: 90143-30-9
M. Wt: 69.87 g/mol
InChI Key: DCKCOPFIDOOLIA-UHFFFAOYSA-N
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Description

Historical Perspectives on Metal-Carbene and Metal-Alkylidene Chemistry

The conceptual history of carbenes—compounds featuring a neutral carbon atom with a valence of two and two unshared valence electrons—dates back to the 19th century. acs.org However, for a long time, they were regarded only as highly reactive, transient species that could not be isolated. acs.org The landscape of carbene chemistry was dramatically changed with the advent of organometallic chemistry.

A pivotal moment occurred in 1964 when E. O. Fischer and his team reported the first stable transition metal carbene complex. numberanalytics.comresearchgate.netoxfordsciencetrove.com These initial compounds, which became known as "Fischer carbenes," typically feature a metal in a low oxidation state, and the carbene carbon is electrophilic. numberanalytics.comresearchgate.net

A second major breakthrough came in the 1970s from the work of Richard R. Schrock. researchgate.netwikipedia.org He synthesized a different class of compounds with metal-carbon double bonds, which are now termed "Schrock alkylidenes." researchgate.netuky.edu In contrast to Fischer carbenes, Schrock alkylidenes involve a metal in a high oxidation state, and the bonding results in a nucleophilic carbene carbon. researchgate.netnumberanalytics.com This discovery opened up new avenues in organometallic chemistry, particularly in the area of olefin metathesis, a reaction for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize in Chemistry in 2005. wikipedia.org The development of N-Heterocyclic Carbenes (NHCs) starting with pioneering work in the late 1980s and early 1990s further expanded the field, providing a class of highly stable and versatile ligands for transition metals. acs.org

Definition and Nomenclature of Iron(1+), methylene- (CH₂Fe⁺)

Iron(1+), methylene- is an organometallic cation in which an iron atom in a +1 oxidation state is bonded to a methylene (B1212753) group (CH₂). nih.gov The bonding between the iron and the carbon is best described as a double bond (Fe=CH₂), placing the compound in the general class of metal alkylidenes. researchgate.netnumberanalytics.com Specifically, because it involves the simplest alkylidene fragment (CH₂), it is referred to as a methylidene complex. acs.orguky.edu The term "terminal" signifies that the methylidene ligand is bonded to a single metal atom.

The systematic IUPAC name for this cation is methylideneiron(1+) . nih.gov The chemical formula is written as CH₂Fe⁺. nih.gov Its inherent reactivity stems from the coordinatively unsaturated and electron-deficient nature of the iron center, combined with the reactive Fe=C double bond. acs.orgacs.org

Properties of Iron(1+), methylene-
IdentifierValue
PubChem CID533564 nih.gov
Molecular FormulaCH₂Fe⁺ nih.gov
Molecular Weight69.87 g/mol nih.gov
IUPAC Namemethylideneiron(1+) nih.gov
SMILESC=[Fe+] nih.gov
InChIKeyDCKCOPFIDOOLIA-UHFFFAOYSA-N nih.gov

Significance of Terminal Metal Methylidene Complexes in Research

Terminal metal methylidene complexes (LₙM=CH₂) are of profound importance in chemistry despite their general rarity and high reactivity. acs.org Their significance lies in their role as fundamental models for intermediates in a wide range of catalytic processes, including olefin metathesis, cyclopropanation, and C-H bond insertions. acs.orgnumberanalytics.com The study of these simple complexes provides crucial insights into the elementary steps of bond activation and C-C bond formation. nsf.gov

Iron methylidene species, in particular, are of great interest as they are proposed as key intermediates in industrially significant reactions like the Fischer-Tropsch process, a method for producing liquid hydrocarbons from carbon monoxide and hydrogen. nih.govacs.org However, unambiguously establishing their molecular and electronic structures has been a long-standing challenge for chemists. nih.govacs.org

Recent research has made significant strides in this area. A landmark achievement was the synthesis, isolation, and full characterization of a stable, crystalline iron terminal methylidene complex. nih.govacs.org This work provided definitive structural and electronic data for a mononuclear iron methylidene, validating its description as a Fischer-type carbene but with significant covalent character in the Fe=CH₂ bond. acs.orgresearchgate.net

Selected Research Findings on an Iron Terminal Methylidene Complex¹
TechniqueObservationSignificance
Single-Crystal X-ray DiffractometryDirect observation of the Fe=CH₂ bond and molecular geometry. acs.orgProvides unambiguous proof of the molecular structure. acs.org
¹H and ¹³C NMR SpectroscopyCharacteristic chemical shifts for the methylidene protons and carbon. acs.orgConfirms the presence and electronic environment of the methylidene ligand. acs.org
⁵⁷Fe Mössbauer SpectroscopyProvides data on the iron oxidation state and local electronic structure. acs.orgValidates the electronic structure of the complex. nih.govacs.org
Reactivity StudiesThe complex undergoes reactions such as cyclopropanation of styrene (B11656). rsc.orgpsu.eduDemonstrates the chemical competence of the complex in transformations where it has been proposed as an intermediate. rsc.orgpsu.edu

¹Data pertains to a stabilized, isolated iron terminal methylidene complex characterized in the literature. acs.org

The ability to isolate and study such compounds allows for a detailed examination of their reactivity. For example, the first stable iron-methylene complex, [Fe(C₅Me₅)(dppe)(=CH₂)]⁺BF₄⁻, was shown to be capable of cyclopropanating styrene, but this reactivity had to be initiated through electron transfer catalysis, highlighting the unique electronic properties conferred by the iron center. rsc.orgpsu.edu This contrasts with the thermal stability of the complex, which is notably higher than its analogues with other first and second-row transition metals. psu.edu Understanding these structure-reactivity relationships is essential for the rational design of new, efficient, and selective iron-based catalysts, which are desirable due to iron's abundance and low cost. wikipedia.orgwiley-vch.dewikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2Fe+ B14368194 Iron(1+), methylene- CAS No. 90143-30-9

Properties

CAS No.

90143-30-9

Molecular Formula

CH2Fe+

Molecular Weight

69.87 g/mol

IUPAC Name

methylideneiron(1+)

InChI

InChI=1S/CH2.Fe/h1H2;/q;+1

InChI Key

DCKCOPFIDOOLIA-UHFFFAOYSA-N

Canonical SMILES

C=[Fe+]

Origin of Product

United States

Synthetic Pathways and Generation of Iron 1+ , Methylene Species

Methodologies for the Preparation of Iron Terminal Methylidene Complexes

The primary route to iron methylidene complexes involves the transformation of a more stable precursor, typically an iron-methyl complex. One of the most common methods is the abstraction of a hydride ion (H⁻) or a proton (H⁺) from the methyl group of a neutral iron-methyl complex. For instance, a room-temperature stable iron methylidene complex, [(Cp*)(dppe)Fe=CH₂]⁺, was formed from its corresponding methyl precursor. nih.gov The choice of abstraction reagent and reaction conditions is critical to successfully generate the desired methylidene species.

Inner-sphere electron transfer (ISET) is a mechanism in redox chemistry where an electron moves between two metal centers through a bridging ligand that is covalently attached to both metals during the transfer event. libretexts.orglibretexts.org For this mechanism to be operative in the formation of an iron(1+), methylene- complex, two main conditions must be met: one of the reactants must possess a suitable bridging ligand, and the other reactant must be substitutionally labile to allow the bridge to form. bhu.ac.indavuniversity.org

In a hypothetical ISET pathway to generate [Fe=CH₂]⁺, a neutral iron-methyl complex, LₙFe-CH₃, would react with an oxidant that has a ligand capable of bridging, such as a halide (X). The process would involve the formation of a transient bridged intermediate, [LₙFe(CH₃)---X---M'L'ₘ], before the electron is transferred from the iron center to the oxidant (M'). Following electron transfer, the bridge is cleaved, yielding the oxidized iron complex and the reduced second metal. The transfer of the bridging ligand from the oxidant to the reductant can sometimes occur but is not a mandatory outcome of the process. bhu.ac.in

Outer-sphere electron transfer (OSET) occurs between two reactants whose coordination spheres remain intact. libretexts.orgdavuniversity.org The electron "hops" or "tunnels" through space from the reductant to the oxidant, without the formation of a covalent bridge. libretexts.org This pathway is common for complexes that are substitutionally inert or when steric hindrance prevents the close approach required for bridge formation. davuniversity.org

The generation of an iron(1+), methylene- species via an OSET mechanism would involve the reaction of a neutral iron-methyl precursor with a chemical oxidant that does not coordinate to the iron center. The rate of this reaction is governed by several factors, including the reorganization energy of the reactants (changes in bond lengths and solvent sphere orientation upon change in oxidation state) and the thermodynamic driving force of the reaction, as described by Marcus Theory. libretexts.orglibretexts.org The self-exchange reaction between Fe²⁺ and Fe³⁺ is a classic example of an outer-sphere process where only an electron is transferred, though it is accompanied by changes in bond lengths. libretexts.orglibretexts.org

Inner-Sphere Electron-Transfer Processes

Ligand Scaffolds and Precursor Design in Iron Methylidene Synthesis

The stability and reactivity of iron methylidene complexes are profoundly influenced by the ligand scaffold supporting the iron center. The design of these ligands is a critical aspect of synthesizing and isolating these species. Computational studies have shown that strong σ-donating ligands are essential for stabilizing the singlet ground state of the iron carbene, which can favor desired reactivity pathways over undesirable side-reactions like cyclopropanation. researchgate.netresearchgate.net

A variety of ligand types have been employed in the broader field of organoiron chemistry, many of which are designed to confer specific electronic properties and steric protection to the metal center. Multidentate ligands are often used to create a robust chiral pocket around the iron center, enhancing configurational stability. rsc.org The use of bulky ligands can also help stabilize coordinatively unsaturated iron complexes. osti.gov A modern approach involves encapsulating an unstable mononuclear iron complex within a metal-organic framework (MOF), using space confinement to prevent dimerization and decay. rsc.org

Key precursors for iron methylidene synthesis are typically neutral iron-methyl or iron-carbonyl complexes. nih.govwikipedia.org Simple iron salts like FeCl₂(THF)₁.₅ can also serve as starting points for building more complex structures by reacting them with the desired ligand first. osti.gov The choice of precursor is vital, with factors like symmetry and the bond dissociation energy of the ligands influencing the suitability of a compound for further transformation. rsc.org

Table 1: Ligand Scaffolds in Iron Chemistry

Ligand Type Abbreviation / Example Key Features References
Pincer Ligands C-N-C (e.g., 2,6-bis(imidazol-2-ylidene)pyridine) Strong σ-donors; enforce specific geometry; stabilize low-spin states. researchgate.net, researchgate.net
Diphosphine Ligands dppe (1,2-bis(diphenylphosphino)ethane) Strong σ-donors; electron-releasing; stabilizes low-valent metal centers. nih.gov
Bis(ylide)borate [Ph₂B(Me₂PCH₂)₂]⁻ Strong σ-donating ylide carbons; anionic chelate. osti.gov
Tetradentate N₄ Ligands Bis(quinolyl)diamine Forms configurationally stable complexes; provides a robust chiral pocket. rsc.org
Cyclopentadienyl Cp* (pentamethylcyclopentadienyl) Bulky, electron-donating ancillary ligand; enhances stability. nih.gov

Strategies for Isolation and Stabilization of Labile Iron(1+), methylene- Intermediates

The term "labile iron" is often used in bioinorganic chemistry to describe pools of reactive, transient iron species within cells. nih.govacs.orgresearchgate.net In synthetic chemistry, isolating such labile species requires specific strategies to prevent decomposition.

A primary strategy is kinetic stabilization through the use of sterically demanding ligands. These bulky scaffolds act as a protective shield, preventing bimolecular decomposition pathways such as dimerization. rsc.org Another critical factor is temperature control; many reactive intermediates, including some iron methylidene complexes, can only be stabilized and characterized at cryogenic temperatures. nih.gov

The choice of counter-ion is also crucial when isolating cationic species like [Fe=CH₂]⁺. Weakly or non-coordinating anions, such as tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻), are often employed to prevent the anion from binding to the electrophilic metal center and interfering with its reactivity. Furthermore, all manipulations must typically be carried out under a strictly inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to avoid decomposition by oxygen or water. The encapsulation of complexes within the pores of a metal-organic framework represents an innovative physical isolation method that prevents intermolecular reactions. rsc.org

Table 2: Strategies for Stabilizing Labile Iron Complexes

Strategy Description Example Application References
Steric Shielding Use of bulky, multidentate ligands to physically block access to the metal center. Preventing dimerization of mononuclear iron complexes. rsc.org, rsc.org
Low Temperature Performing synthesis and characterization at cryogenic temperatures to slow decomposition pathways. Stabilization of a parent iron methylene (B1212753) complex. nih.gov
Inert Atmosphere Exclusion of air and moisture to prevent oxidation or hydrolysis. Standard practice for all air-sensitive organometallics. osti.gov
Non-Coordinating Anions Use of anions like [B(C₆F₅)₄]⁻ that do not bind to the cationic metal center. Isolation of cationic methylidene complexes. -
Spatial Confinement Encapsulating a complex within a porous material like a Metal-Organic Framework (MOF). Protecting a mononuclear iron complex from dimerization in solution. rsc.org
Electronic Stabilization Using strongly σ-donating ligands to satisfy the electronic requirements of the metal center. Favoring a stable singlet state for an iron carbene. researchgate.net, researchgate.net

Compound Index

Table 3: Mentioned Chemical Compounds

Compound Name Formula / Abbreviation
Iron(1+), methylene- [Fe=CH₂]⁺
1,2-bis(diphenylphosphino)ethane dppe
2,6-bis(methylimidazol-2-ylidene)pyridine C-N-C pincer ligand
Bis(ylide)diphenylborate [Ph₂B(Me₂PCH₂)₂]⁻
Bis(quinolyl)diamine -
Disodium tetracarbonylferrate Na₂[Fe(CO)₄]
Iron pentacarbonyl Fe(CO)₅
Pentamethylcyclopentadienyl Cp*
Tetrakis(pentafluorophenyl)borate [B(C₆F₅)₄]⁻

Theoretical and Computational Investigations of Iron 1+ , Methylene

Bonding Theory and Electronic Structure Analysis of Metal-Methylene Bonds

The chemical bond between a metal and a methylene (B1212753) group (CH₂) is a fundamental interaction in organometallic chemistry. This bond can be described by two main models: the Fischer-type carbene and the Schrock-type alkylidene. libretexts.org

Fischer-type carbenes typically involve a metal in a low oxidation state and are considered neutral ligands. The bonding is characterized by a σ-donation from the carbene carbon to an empty d-orbital on the metal and a π-back-donation from a filled metal d-orbital to the empty pz orbital on the carbene carbon. This bonding is analogous to that in metal carbonyl complexes. Heteroatoms attached to the carbene carbon can stabilize a partial positive charge on the carbon.

Schrock-type alkylidenes , on the other hand, feature a metal in a high oxidation state. The bond is more covalent in nature, with both the metal and the carbene fragment contributing electrons to the σ and π bonds. libretexts.org This often results in a partial negative charge on the α-carbon, making it nucleophilic.

The electronic structure of the metal-methylene bond is influenced by several factors, including the electronegativity of the atoms involved, the effective nuclear charge of the metal, and the nature of the molecular orbitals formed. libretexts.org The interplay of these factors determines the geometry, stability, and reactivity of the complex. libretexts.org

Quantum Chemical Studies of Iron(1+), methylene-

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of transient and reactive species like the iron(1+), methylene- cation ([FeCH₂]⁺). acs.orgresearchgate.net These methods allow for the detailed examination of the molecule's electronic structure and bonding.

Density Functional Theory (DFT) Calculations

DFT is a computational method that reformulates the many-electron problem by focusing on the electron density rather than the complex wavefunction. tuwien.ac.at This approach has proven to be a workhorse in computational chemistry and materials science for its balance of accuracy and computational cost. tuwien.ac.atmpg.de For transition metal complexes like [FeCH₂]⁺, DFT calculations can predict geometries, energies, and other properties. colab.wsacs.org The choice of functional, such as B3LYP or M06, and basis set is crucial for obtaining reliable results. acs.orgmdpi.comnih.gov For instance, the M06 functional is often recommended for calculations involving transition metals. nih.gov DFT has been successfully used to study various aspects of iron-containing compounds, including their electronic structure and reaction mechanisms. nih.govresearchgate.net

Molecular Orbital Characterization

The molecular orbital (MO) diagram for a metal-methylene complex provides a detailed picture of the bonding interactions. In general, the formation of a metal-carbon double bond involves a σ-bond, resulting from the overlap of a metal d-orbital with a carbon sp² hybrid orbital, and a π-bond, formed by the interaction of a metal d-orbital with the carbon p-orbital. libretexts.orgatlanticoer-relatlantique.ca

In the case of [FeCH₂]⁺, the specific character of the molecular orbitals will depend on the spin state and geometry of the complex. Spin-unrestricted calculations are often necessary to properly describe open-shell systems. msaweb.org The analysis of the composition and energy levels of the frontier molecular orbitals (HOMO and LUMO) is critical for understanding the reactivity of the complex. ethz.chresearchgate.net

Assessment of Fe=CH₂ Bond Covalency and Double Bond Order

The degree of covalency and the bond order of the Fe=CH₂ bond are key indicators of its strength and nature. Bond order is defined as the number of electron pairs shared between two atoms. libretexts.org A higher bond order generally corresponds to a shorter and stronger bond. libretexts.org

The covalency of the bond can be assessed through various population analysis schemes within quantum chemical calculations. These methods partition the electron density among the atoms in the molecule, providing insight into the extent of electron sharing. arxiv.org The bond order in [FeCH₂]⁺ is expected to be between one and two, reflecting the double bond character. The exact value would be influenced by the relative contributions of σ-donation and π-back-donation.

Analysis of Fischer-type Electronic Structure versus Alkylidene Character

The distinction between Fischer-type and Schrock-type character is not always sharp and can be viewed as a continuum. For [FeCH₂]⁺, its classification would depend on the calculated electronic properties.

Fischer-type characteristics would include:

A more electrophilic carbene carbon.

Significant π-back-donation from the iron to the methylene carbon.

The iron atom being in a relatively low formal oxidation state. libretexts.org

Alkylidene (Schrock-type) characteristics would include:

A more nucleophilic methylene carbon.

A more covalent Fe=C double bond. libretexts.org

The iron atom being in a higher formal oxidation state.

Computational studies can help elucidate where [FeCH₂]⁺ falls on this spectrum by examining properties like the charge distribution on the methylene carbon, the composition of the frontier molecular orbitals, and the bond dissociation energy. ethz.chwalisongo.ac.id The nature of the ligands attached to the iron center would also significantly influence the electronic structure and thus its classification. libretexts.orgethz.ch

Reactivity and Mechanistic Pathways of Iron 1+ , Methylene

Role as Postulated Catalytic Intermediates

Iron-methylene species are frequently invoked as transient, yet crucial, intermediates in major catalytic cycles, including industrial processes and synthetic organic reactions. researchgate.netpsu.edu Their high reactivity often makes them difficult to isolate or observe directly, but a combination of mechanistic studies, computational modeling, and analysis of stable analogues provides strong evidence for their involvement.

The Fischer-Tropsch (FT) synthesis, a cornerstone of industrial C1 chemistry, converts syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons. Iron-based catalysts are commonly used due to their low cost and favorable activity. Within the complex mechanistic landscape of the FT process, surface-bound iron-methylene species are widely considered to be key intermediates responsible for chain growth. researchgate.netosti.gov

One proposed mechanism for carbon-carbon bond formation on the catalyst surface involves the insertion of a methylene (B1212753) (CH₂) group, derived from the hydrogenation of adsorbed CO, into the metal-carbon bond of a growing alkyl chain. osti.gov An alternative and more detailed mechanism suggests that the fundamental C-C bond formation step occurs via the insertion of a methylene group into the C=C double bond of a surface-bound vinylidene complex. This forms a cyclopropylidene complex, which then rearranges to create a homologous vinylidene species, effectively elongating the hydrocarbon chain by one carbon unit. osti.gov This model successfully accounts for key characteristics of Fischer-Tropsch catalysis, including the formation of branched isomers. osti.gov The transient nature of these iron-methylene intermediates on a heterogeneous catalyst surface makes their direct detection challenging, but their role is supported by the analysis of product distributions and model system studies. psu.edu

Iron-methylene complexes are implicated as the active methylene-transfer agents in the cyclopropanation of olefins. researchgate.netacs.org This reaction is a powerful tool in organic synthesis for constructing three-membered carbocyclic rings. The general mechanism involves the reaction of an iron catalyst with a diazo compound, such as ethyl diazoacetate, to generate a transient iron-carbene (or methylidene) intermediate. researchgate.netiupac.org This electrophilic species then reacts with an olefin to transfer the methylene group, forming the cyclopropane (B1198618) ring and regenerating the iron catalyst. psu.edu

The propensity of iron carbenes to favor cyclopropanation over other potential reaction pathways, such as olefin metathesis, is a notable feature of their reactivity. nih.gov Stable, isolable iron-methylene complexes have been shown to react stoichiometrically with olefins like styrene (B11656) to produce the corresponding cyclopropane derivative quantitatively, providing strong evidence for their competency as intermediates in the catalytic cycle. psu.eduacs.org The efficiency of the reaction can be influenced by the nature of the olefin and the specific iron complex used. iupac.org

Table 1: Examples of Iron-Catalyzed Olefin Cyclopropanation

Iron Catalyst SystemDiazo ReagentOlefin SubstrateProduct(s)YieldReference
[Fe(salen)]₂OEthyl diazoacetateStyreneEthyl 2-phenylcyclopropane-1-carboxylateGood iupac.org
[Fe(3,3',5,5'-ᵗBu₄salen)]₂OEthyl diazoacetaten-Butyl vinyl etherEthyl 2-(n-butoxy)cyclopropane-1-carboxylateModerate iupac.org
[Fe(C₅Me₅)(dppe)(=CH₂)]⁺BF₄⁻(as methylene source)StyrenePhenylcyclopropane100% psu.edu

Proposed Involvement in Fischer-Tropsch Processes

Fundamental Reaction Mechanisms

Understanding the fundamental reactivity of iron-methylene species is crucial for harnessing their synthetic potential. Key reaction pathways include coupling with unsaturated molecules and interactions with compounds containing heteroatoms.

The coupling of a methylidene ligand with an olefin, such as ethylene (B1197577), is a critical step in processes like the Fischer-Tropsch synthesis and certain polymerization reactions. Computational studies on model systems have provided significant insight into this transformation. Although detailed studies have focused on isoelectronic rhenium complexes, the findings are considered general and relevant to iron-based systems. nih.gov

The mechanism for the coupling of two methylidene units to form an ethylene ligand is proposed to proceed through a dimetallic intermediate. researchgate.netnih.gov Rather than a direct head-to-head coupling of the CH₂ fragments, the rate-determining step involves the formation of a dimeric species with a bridging ethylene ligand (μ-η²:η²-H₂C···CH₂). nih.gov In this transition state, the two metal centers cooperate to facilitate the C-C bond formation. This pathway avoids the high energy barriers associated with the direct formation of M-CH₂-CH₂-M linkages. researchgate.netnih.gov The reactivity can be influenced by the steric and electronic properties of the ancillary ligands on the metal center. cdnsciencepub.com

The interaction of iron-methylene complexes with heteroatom-containing compounds, particularly those with sulfur, is relevant to catalyst deactivation and the chemistry of iron-sulfur clusters. Research has shown that a CH₂²⁺ moiety can be inserted between two sulfur atoms in an iron-sulfur cluster. ru.nl For example, in the reaction involving the [Cp₂Fe₂(μ₂-S₂)₂] cluster, the addition of a methylene bridge causes the sulfur atoms to be drawn closer together to achieve optimal coordination around the bridging carbon atom, significantly shortening the S-S distance. ru.nl

The synthesis of heterocyclic-thiocarboxylato complexes of iron, such as CpFe(CO)₂SCO-het, has been achieved through the reaction of iron sulfides with heterocyclic acid chlorides. tandfonline.com These studies highlight the reactivity of the iron-sulfur bond and provide models for the interaction of iron complexes with sulfur-containing substrates. The electronic properties and redox flexibility of iron complexes are significantly influenced by the presence of sulfur-based ligands, which can stabilize different oxidation states of the iron center. researchgate.netaip.org

Coupling of Methylidene Ligands to Unsaturated Substrates (e.g., Ethylene Ligands)

Mechanistic Insights into Carbon-Carbon Bond Formation

The formation of C-C bonds is arguably the most important function of iron-methylene intermediates. As discussed, these species are central to the chain growth mechanism in the Fischer-Tropsch reaction. osti.gov The proposed mechanism involving methylene insertion into a surface vinylidene complex to form a cyclopropylidene intermediate provides a detailed pathway for hydrocarbon chain propagation. osti.gov

In the context of enzymatic systems, iron-dependent oxygenases also catalyze complex C-C bond-forming cyclization reactions. nih.govpnas.org While not involving a simple methylene transfer, the mechanisms provide broader insight into how iron centers can mediate C-C bond formation. For instance, the deoxypodophyllotoxin (B190956) synthase, an Fe(II)-dependent oxygenase, is proposed to catalyze cyclization by abstracting a hydrogen atom to generate a substrate radical. nih.govpnas.org This radical is then oxidized to a carbocation, which undergoes an intramolecular Friedel-Crafts-like attack to form the new C-C bond. nih.govpnas.org This radical/cation-driven pathway highlights the versatility of iron in mediating C-C bond formation through various oxidation states and intermediates. rsc.orgnih.gov The study of both organometallic and enzymatic systems reveals a common theme: iron's ability to access multiple oxidation states and stabilize reactive carbon-based intermediates is key to its role in constructing complex molecular architectures.

Coordination Environment and Redox Behavior of Iron in Methylene Complexes

Influence of Ancillary Ligands on Iron-Methylene Stability and Reactivity

The stability of the highly reactive iron-methylene moiety is critically dependent on the electronic and steric properties of the ancillary ligands coordinated to the iron center. The choice of these supporting ligands dictates whether a complex can be isolated and characterized, and governs its subsequent chemical behavior.

A landmark achievement in this field was the synthesis and isolation of the first thermally stable, first-row transition metal methylene (B1212753) complex, [Fe(C₅Me₅)(dppe)(=CH₂)]⁺BF₄⁻. psu.edu In this complex, the iron center is supported by a pentamethylcyclopentadienyl (C₅Me₅) ligand and a bidentate bis(diphenylphosphino)ethane (dppe) ligand. The C₅Me₅ ligand is a strong electron-donating group, which increases the electron density at the iron center, thereby stabilizing the electron-deficient methylene-iron cation. The chelating dppe phosphine (B1218219) ligand provides steric bulk and further electronic stabilization, preventing decomposition pathways such as dimerization. psu.edu This complex is notably stable, decomposing only at 160 °C. psu.edu

The reactivity of this iron-methylene complex is also a direct consequence of its ligand environment. It can participate in electron transfer-catalyzed (ETC) reactions, such as the cyclopropanation of styrene (B11656). psu.edu This reactivity highlights the role of the ligands in mediating the electronic properties of the iron center, allowing it to activate the methylene group for transfer to an olefin. Furthermore, the complex undergoes ligand substitution with acetonitrile, demonstrating that the coordination sphere can be modified, a process also influenced by the ancillary ligands. psu.edu

In a broader context, N-heterocyclic carbenes (NHCs) and various phosphine ligands are widely employed to stabilize low-valent iron centers. nih.govwvu.edursc.org NHCs are particularly effective due to their strong σ-donating properties, which can stabilize both low and high oxidation states of iron. nih.govwvu.edu The electronic and steric properties of phosphine ligands can be finely tuned by altering their substituents, which in turn influences the redox potentials and reactivity of the metal complexes they support. acs.org For instance, in di-iron complexes, the ligand sphere plays a crucial role in stabilizing low-spin states that are reactive in C-H activation. researchgate.net While systematic comparative data for a series of Fe(I)-methylene complexes with different ancillary ligands is scarce, the principles derived from related systems underscore the essential role of bulky, electron-donating ligands in achieving stability and controlling reactivity.

Table 1: Influence of Ancillary Ligands on the Reactivity of an Iron-Methylene Complex

ComplexAncillary LigandsReactantProduct(s)Reaction TypeRef.
[Fe(C₅Me₅)(dppe)(=CH₂)]⁺C₅Me₅, dppeStyrenePhenylcyclopropaneCyclopropanation psu.edu
[Fe(C₅Me₅)(dppe)(=CH₂)]⁺Acetonitrile[Fe(C₅Me₅)(dppe)(MeCN)]⁺Ligand Substitution psu.edu

Investigation of Iron Oxidation States and Spin States in Methylene-Ligated Systems

The electronic structure of iron-methylene complexes, specifically the formal oxidation state and spin state of the iron center, is a subject of significant research and is crucial for understanding their bonding and reactivity. A combination of experimental techniques, including Mössbauer spectroscopy, magnetic susceptibility measurements, and electron paramagnetic resonance (EPR), alongside computational studies, are employed for these investigations.

Mössbauer spectroscopy is a particularly powerful tool for probing the iron environment. The isomer shift (δ) provides information about the s-electron density at the nucleus (and thus the oxidation state), while the quadrupole splitting (ΔE_Q) is sensitive to the symmetry of the electronic environment. In a study of a square-planar iron-carbene complex, (MesPDPPh)Fe(CPh₂), which is formally Fe(II), the Mössbauer parameters at 4.2 K were found to be δ = 0.20 mm s⁻¹ and |ΔE_Q| = 2.81 mm s⁻¹. nih.gov These values are consistent with an intermediate-spin (S=1) Fe(II) center. nih.govwvu.edu While Mössbauer data for [Fe(C₅Me₅)(dppe)(=CH₂)]⁺ is not explicitly detailed in the initial reports, data from related iron-carbene and iron-alkyl complexes provide a useful comparative framework. psu.edunih.gov For instance, studies on iron porphyrin carbene complexes, also considered Fe(II) species, show isomer shifts in the range of 0.09–0.22 mm/s. nih.gov

The spin state of these complexes is highly dependent on the ligand field. Low-valent iron complexes can exhibit a variety of spin states, including low-spin (S=1/2 for Fe(I)), intermediate-spin (S=1 for Fe(II)), and high-spin (S=2 for Fe(II)). nih.govacs.orgresearchgate.net For example, pulse EPR spectroscopy has been instrumental in characterizing S = 1/2 Fe(I) adducts with acetylene, a molecule related to methylene. nih.gov The magnetic properties of (MesPDPPh)Fe(CPh₂) revealed a near-degenerate S=1 ground state with significant magnetic anisotropy. nih.gov The interplay between different spin states can also dictate reactivity, a concept known as two-state reactivity, which has been proposed for C-H activation mediated by low-valent iron complexes. acs.org

Table 2: Selected Mössbauer Parameters for Iron-Carbene and Related Complexes

Dynamics of Coordination Sphere in Solution and Solid State

The behavior of the coordination sphere of iron-methylene complexes can differ between the solid state, as determined by X-ray crystallography, and in solution, which can be probed by techniques like NMR spectroscopy. These dynamics can include ligand exchange, fluxional processes, and conformational changes.

For the stable iron-methylene complex [Fe(C₅Me₅)(dppe)(=CH₂)]⁺, its reactivity provides indirect evidence of the dynamics of its coordination sphere. The complex undergoes a ligand substitution reaction where the methylene group is replaced by acetonitrile. psu.edu This reaction, which is slow at room temperature but proceeds over 3 hours at 82 °C, indicates that the iron-methylene bond can be cleaved and the coordination site can be accessed by other ligands in solution. The much faster rate of this substitution under electron transfer catalysis conditions (less than 1 minute) highlights that the lability of the ligands can be dramatically altered by changing the electronic state of the complex. psu.edu

While detailed studies on the fluxional behavior or solid-state versus solution-state structural differences for Fe(I)-methylene complexes are not widely available, insights can be drawn from related systems. For instance, in certain di-carbene rhodium complexes, the rotation around the metal-carbene bond is hindered, suggesting a degree of rigidity in the coordination sphere. mdpi.com In contrast, studies on iron dihydride complexes supported by phosphine ligands show that subtle changes to the ligand backbone (e.g., replacing a P-H with a P-Me group) can significantly alter the preferred stereochemistry of the complex, indicating that the coordination sphere is sensitive to small steric and electronic perturbations. acs.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Approaches for Iron Methylidene Complexes

The generation and stabilization of iron methylidene complexes, including the [Fe(CH₂)]⁺ cation, are critical for elucidating their structure and reactivity. Current research focuses on moving beyond transient, gas-phase generation to the synthesis of isolable or at least directly observable species in the condensed phase.

One promising strategy involves the use of carefully designed ligand architectures to protect the reactive iron-carbene moiety. The synthesis of iron(II) N-heterocyclic carbene (NHC) complexes, for instance, provides a versatile platform for creating stable iron-carbon bonds. mdpi.com While these are typically Fe(II) or Fe(0) and not the specific Fe(I) cation, the methodologies for creating the iron-carbene linkage are foundational. Synthetic procedures often involve the direct reaction of an iron precursor, such as triiron dodecacarbonyl (Fe₃(CO)₁₂), with imidazolium (B1220033) pro-ligands in a refluxing solvent like toluene. mdpi.com Another approach involves the reaction of iron halides like FeBr₂ with the ligand precursor, followed by deprotonation to generate the carbene in situ. mdpi.com

Recent breakthroughs have led to the characterization of a crystalline terminal iron methylidene complex, a significant achievement that provides an unambiguous structural benchmark. researchgate.net The synthesis of such a complex and a series of related compounds in different oxidation states is crucial for validating electronic structures and understanding bonding. researchgate.net Furthermore, the development of chiral ligands, such as phosphoramidites, is enabling the synthesis of new iron complexes for asymmetric catalysis, a field where iron methylidene intermediates could play a future role. mdpi.comresearchgate.net

Future work will likely focus on:

Ligand Design: Creating sterically bulky and electronically tunable ligands (e.g., advanced NHCs, pincer ligands) to kinetically stabilize the [Fe=CH₂]⁺ core.

Redox Control: Developing synthetic routes that allow for precise control over the iron center's oxidation state, enabling access to the elusive +1 state.

Precursor Strategy: Designing novel precursor molecules that can release a methylene (B1212753) group to an iron center under mild conditions.

Synthetic MethodIron PrecursorLigand/Reagent TypeResulting Complex TypeReference
Direct ReactionFe₃(CO)₁₂Imidazolium pro-ligandsIron(II)-NHC mdpi.com
In situ GenerationFeBr₂Pyridylimidazolium salt + BaseIron(II)-NHC mdpi.com
Oxidative DimerizationHalf-sandwich mononuclear Fe complexThiolate ligandsThiolate-bridged diiron complexes researchgate.net
Ligand Substitution[Fe(Cp)I(CO)₂]Chiral PhosphoramiditesChiral Iron Phosphoramidite (B1245037) Complexes mdpi.com

Advanced Spectroscopic Probes for Transient Species Characterization

Given the fleeting existence of species like iron(1+), methylene-, advanced spectroscopic methods with high temporal and spectral resolution are indispensable. These techniques allow researchers to "watch" the complex as it forms, reacts, and decays.

Ultrafast X-ray spectroscopy has emerged as a particularly powerful tool. The combination of femtosecond X-ray Emission Spectroscopy (XES) and X-ray Solution Scattering (XSS) can provide detailed, simultaneous information on both the electronic structure (spin and charge state) and the geometric structure (bond lengths and angles) of transient species in solution. rsc.org These methods have been successfully applied to study the interplay between charge-transfer and metal-centered excited states in iron carbene photosensitizers, providing a blueprint for investigating [Fe(CH₂)]⁺. rsc.orgchemrxiv.org Time-resolved XES, for example, can track coherent nuclear motion following electronic transitions in iron carbenes. chemrxiv.org

Pulse Electron Paramagnetic Resonance (EPR) spectroscopy is another key technique for characterizing paramagnetic species like the S=1/2 [Fe(CH₂)]⁺ cation. Detailed ¹H, ²H, and ¹³C pulse EPR studies on related terminal iron-carbene complexes have revealed the high covalency of the Fe-C bond and the distribution of spin density between the metal and the carbene carbon. researchgate.net This information is critical for understanding the complex's electronic structure and reactivity. researchgate.net

Other important techniques include:

Transient Absorption Spectroscopy: Used to monitor the excited-state dynamics of iron-carbene complexes on timescales from femtoseconds to microseconds. acs.org

Mössbauer Spectroscopy: Provides precise information about the oxidation state and local environment of the iron nucleus, as demonstrated in the characterization of stable iron methylidene complexes. researchgate.net

Future research will focus on integrating these techniques to obtain a multi-faceted view of the transient iron(1+), methylene- species, correlating its electronic configuration, spin state, and molecular geometry with its reactivity in real-time.

Spectroscopic TechniqueInformation ObtainedTimescaleRelevance to [Fe(CH₂)]⁺Reference
X-ray Emission Spectroscopy (XES)Electronic structure, spin/charge stateFemtosecond to PicosecondDirect probe of Fe electronic state and dynamics. rsc.orgchemrxiv.org
X-ray Solution Scattering (XSS)Molecular geometry, bond dynamicsFemtosecond to PicosecondTracks structural changes during formation/reaction. rsc.org
Pulse EPR SpectroscopySpin density distribution, hyperfine couplingNanosecond to MicrosecondCharacterizes the paramagnetic Fe(I) center and Fe-C bond. researchgate.net
Transient Absorption SpectroscopyExcited state kinetics and spectraFemtosecond to MillisecondElucidates photochemical pathways and lifetimes. acs.org
Mössbauer SpectroscopyFe oxidation state, local symmetryStaticValidates the electronic structure of stabilized analogues. researchgate.net

Predictive Computational Modeling for Rational Design of New Reactivity

Computational modeling serves as a vital bridge between theoretical concepts and experimental reality, providing insights that are often difficult to obtain through experiments alone. hilarispublisher.com For a highly reactive species like iron(1+), methylene-, computational methods are essential for predicting its properties and guiding the design of experiments.

Density Functional Theory (DFT) is a cornerstone technique used to investigate the electronic structure, bonding, and reaction pathways of iron-carbene complexes. researchgate.nethilarispublisher.com DFT calculations can substantiate experimental findings, such as the Fischer-type electronic description of a terminal methylidene, while also highlighting the high covalency and double-bond character of the Fe=CH₂ bond. researchgate.net These models are invaluable for understanding how ancillary ligands influence the geometry and reactivity of the iron center.

Computational modeling is increasingly used in a predictive capacity. numberanalytics.comnih.gov By simulating the behavior of virtual complexes with modified ligands or in different electronic states, researchers can screen for promising candidates for synthesis. mdpi.com This "in silico" design process can significantly accelerate the discovery of new complexes with desired reactivity. For example, models can predict how ligand modifications will alter the energy barriers for specific catalytic transformations, allowing for the rational design of more efficient catalysts. Advanced computational methods can also simulate spectroscopic signatures (e.g., EPR, Mössbauer parameters), aiding in the interpretation of complex experimental data. mdpi.com

Future directions in this area include:

Multi-scale Modeling: Combining quantum mechanics (for the reactive center) with molecular mechanics (for the larger ligand scaffold and solvent environment) to create more accurate and computationally efficient models.

Machine Learning: Training algorithms on existing experimental and computational data to predict the properties and reactivity of new, unstudied iron methylidene complexes. mdpi.com

Dynamic Simulations: Moving beyond static models to simulate the real-time dynamics of catalytic reactions, providing a deeper understanding of reaction mechanisms. hilarispublisher.com

Exploration of New Catalytic Transformations Enabled by Iron(1+), methylene-

The ultimate goal of studying iron(1+), methylene- is to harness its unique reactivity for catalysis. Iron's low cost, abundance, and low toxicity make it a highly attractive alternative to precious metals like palladium and rhodium. mdpi.com Iron methylidene species are postulated as key intermediates in important industrial reactions and are now being explored for a range of new synthetic transformations.

A significant area of research is the use of iron catalysts for C-H activation and functionalization. For example, iron complexes have been developed for the catalytic oxidation of benzylic methylene groups to ketones and for the aerobic oxidation of methylarenes to aldehydes. mdpi.comnih.gov While the active oxidant in these systems is not always a simple methylidene, the study of these iron-catalyzed C-H transformations provides a foundation for developing related reactions.

More directly relevant is the use of iron catalysts to mediate methylene group transfer. Researchers have reported an iron-catalyzed reduction of carbon dioxide (CO₂) to a methylene-level intermediate (a bis(boryl)acetal), which can then be used as a versatile building block to form new C-N, C-O, and C-C bonds. researchgate.net This transformation effectively uses CO₂ as a renewable one-carbon source to generate a reactive methylene group. researchgate.net Another innovative strategy is the iron-catalyzed methylation of various organic substrates using methanol (B129727) via a "borrowing hydrogen" approach, which is proposed to proceed through a transient formaldehyde (B43269) intermediate—a species closely related to a methylidene. acs.org

Future research is aimed at expanding the catalytic repertoire of iron methylidene species to include:

Cyclopropanation: A classic carbene-transfer reaction for which iron catalysts are being developed as a sustainable alternative to copper and rhodium systems.

Olefin Metathesis: While challenging, the development of iron-based catalysts for this powerful C-C bond-forming reaction remains a major goal. researchgate.net

Photocatalysis: The use of light to generate reactive iron-carbene excited states could unlock novel reaction pathways, as demonstrated by the use of iron(III) carbene complexes for photoredox catalysis using low-energy red light. acs.org

Catalytic TransformationSubstrate(s)Product TypeRelevance to Methylene TransferReference
CO₂ ReductionCO₂, HydroboraneBis(boryl)acetalDirect generation of a methylene-level C1 building block. researchgate.net
Borrowing Hydrogen MethylationKetones, Amines, etc. + MethanolMethylated productsInvolves a transient formaldehyde intermediate. acs.org
Benzylic OxidationAlkylaromaticsAryl-ketones, Aryl-aldehydesFunctionalization of C-H bonds at methylene/methyl groups. mdpi.comnih.gov
Photocatalytic C-H ArylationDiazonium salts, ArenesBiarylsDemonstrates novel reactivity of photo-excited iron carbenes. acs.org

Q & A

Q. What methodologies enable the detection of transient intermediates in Iron(1+) methylene-mediated reactions?

  • Methodological Answer :
  • In Situ Spectroscopy : Use low-temperature NMR or IR to trap intermediates.
  • Mass Spectrometry : Employ ESI-MS to identify ionic species in real-time.
  • Mössbauer Spectroscopy : Probe oxidation states and spin states of iron during catalysis .

Guidelines for Data Reporting

  • Experimental Reproducibility : Document all procedures in the main text (e.g., solvent ratios, reaction times) and deposit raw data (NMR spectra, crystallographic files) in supplementary materials .
  • Conflict Resolution : Address contradictory data by transparently reporting experimental variables (e.g., moisture levels, catalyst batch) and conducting peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.